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Introduction
AZD1390 is a potent, selective, and orally bioavailable inhibitor of Ataxia-Telangiectasia

Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By

inhibiting ATM, AZD1390 prevents the repair of DNA double-strand breaks (DSBs) induced by

agents like ionizing radiation (IR), thereby enhancing their cytotoxic effects in cancer cells.[1][4]

These application notes provide detailed protocols for key in vitro assays to evaluate the

efficacy of AZD1390 as a radiosensitizer.

Mechanism of Action
Upon DNA damage, particularly DSBs, ATM is activated through autophosphorylation at Serine

1981.[5] Activated ATM then phosphorylates a cascade of downstream substrates, including

Checkpoint Kinase 2 (Chk2), KAP1, and H2AX, to initiate cell cycle arrest and DNA repair.[5][6]

[7] AZD1390, as an ATP-competitive inhibitor, blocks this initial activation step, thereby

abrogating the downstream DDR signaling.[1] This leads to the accumulation of unrepaired

DNA damage, G2/M cell cycle arrest, and ultimately, apoptotic cell death, particularly in cancer

cells with deficient p53.[2][3][5][8]

Key In Vitro Efficacy Assays
Several key in vitro assays are essential for evaluating the efficacy of AZD1390:
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Western Blotting: To confirm the on-target activity of AZD1390 by assessing the

phosphorylation status of ATM and its downstream targets.

Clonogenic Survival Assay: The gold standard for determining the radiosensitizing effect of

AZD1390 by assessing the long-term reproductive viability of cells.

γ-H2AX Foci Formation Assay: To visualize and quantify DNA double-strand breaks,

providing a direct measure of AZD1390's ability to inhibit DNA repair.

Cell Cycle Analysis: To determine the effect of AZD1390 on cell cycle progression,

particularly the induction of G2/M arrest in combination with radiation.

Data Presentation
Table 1: In Vitro Potency of AZD1390

Parameter Value Cell Line(s) Reference

Cellular IC50 (ATM

Inhibition)
0.78 nM HT29 [2][5][9]

Cellular IC50 (pATM

Foci Staining)
0.6 - 3 nM - [10][11]

Radiosensitization

IC50
3 nM

GBM cell lines, NCI-

H2228
[10][11]

Table 2: Effect of AZD1390 on Radiosensitization in
Glioblastoma (GBM) Cell Lines
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Cell Line p53 Status
AZD1390
Concentrati
on

Radiation
Dose (Gy)

Effect Reference

U251 Mutant 30 nM 5

Enhanced IR-

induced

G2/M arrest

(80.6% vs

64.6% with IR

alone)

[12]

U251 Mutant 30 nM 5

Decreased

clonogenic

survival

(0.24% vs

2.3% with IR

alone)

[12]

GBM43 Mutant 30 nM 5

Enhanced IR-

induced

G2/M arrest

(61.9% vs

25.7% with IR

alone)

[12]

GBM39 Wild-type 30 nM 5

Enhanced IR-

induced

G2/M arrest

(40.9% vs

25.4% with IR

alone)

[12]

p53 mutant

GBM cells
Mutant 3 nM 2 DEF37 of 2.7 [10][11]

Experimental Protocols
Western Blotting for DDR Pathway Analysis
This protocol details the procedure for assessing the inhibition of ATM signaling by AZD1390.
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Materials:

Cancer cell lines (e.g., U251, NCI-H2228)

AZD1390 (various concentrations)

Ionizing radiation source

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and nitrocellulose or PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-ATM (Ser1981), anti-ATM, anti-phospho-KAP1, anti-

phospho-Chk2 (Thr68), anti-γ-H2AX (Ser139), and a loading control (e.g., anti-GAPDH, anti-

Vinculin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Cell Treatment: Seed cells and allow them to adhere overnight. Treat with desired

concentrations of AZD1390 (e.g., 0-300 nM) for 1-4 hours.[5]

Irradiation: Expose cells to ionizing radiation (e.g., 5 Gy).[6][12]

Cell Lysis: At desired time points post-irradiation (e.g., 2, 6, or 24 hours), wash cells with ice-

cold PBS and lyse with lysis buffer.[6]

Protein Quantification: Determine protein concentration using a BCA assay.
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SDS-PAGE and Western Blotting:

Load equal amounts of protein onto an SDS-PAGE gel.

Separate proteins by electrophoresis and transfer to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Wash again and detect the signal using a chemiluminescent substrate and an imaging

system.

Clonogenic Survival Assay
This assay measures the ability of a single cell to form a colony, a hallmark of reproductive

integrity.[13][14]

Materials:

Cancer cell lines

AZD1390

Ionizing radiation source

Complete cell culture medium

Trypsin-EDTA

6-well plates or petri dishes

Fixation solution (e.g., 6% glutaraldehyde or acetic acid/methanol 1:7)[13][15]

Staining solution (e.g., 0.5% crystal violet)[13][15]
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Procedure:

Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells

into 6-well plates. The number of cells seeded will depend on the expected survival fraction

to ensure the formation of countable colonies (typically 20-150).[16]

Treatment: Allow cells to attach for a few hours, then treat with AZD1390 for 1 hour prior to

irradiation.[17]

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).

Incubation: Incubate the plates for 7-14 days, depending on the cell line's growth rate, to

allow for colony formation.[18]

Fixation and Staining:

Remove the medium and wash the colonies with PBS.

Fix the colonies with fixation solution for 5-10 minutes.[15]

Remove the fixative and stain with crystal violet solution for at least 2 hours.[15][18]

Gently wash the plates with water and allow them to air dry.

Colony Counting: Count colonies containing at least 50 cells.[13] The plating efficiency and

surviving fraction are calculated to determine the dose enhancement factor.

γ-H2AX Foci Formation Assay
This immunofluorescence-based assay visualizes DNA double-strand breaks.[19][20]

Materials:

Cells grown on coverslips or in imaging-compatible plates

AZD1390

Ionizing radiation source
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4% Paraformaldehyde (PFA)

Permeabilization buffer (e.g., 0.2-0.3% Triton X-100 in PBS)[19][21]

Blocking buffer (e.g., 5% BSA in PBS)[21]

Primary antibody: anti-γ-H2AX (Ser139)

Fluorescently labeled secondary antibody

DAPI for nuclear counterstaining

Mounting medium

Fluorescence microscope

Procedure:

Cell Treatment: Seed cells on coverslips and treat with AZD1390 and radiation as described

in the Western Blotting protocol.

Fixation and Permeabilization:

At desired time points, fix the cells with 4% PFA for 15 minutes.[19]

Wash with PBS and permeabilize with Triton X-100 for 10-30 minutes.[19][21]

Immunostaining:

Block with blocking buffer for 30-90 minutes.[19][21]

Incubate with anti-γ-H2AX primary antibody (e.g., 1:1000 dilution) for 2 hours at room

temperature or overnight at 4°C.[19][21]

Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour.[19]

Wash and counterstain nuclei with DAPI.

Imaging and Quantification:
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Mount the coverslips onto slides.

Acquire images using a fluorescence microscope.

Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji).

[21]

Cell Cycle Analysis by Flow Cytometry
This method assesses the distribution of cells in different phases of the cell cycle based on

DNA content.[22][23]

Materials:

Cancer cell lines

AZD1390

Ionizing radiation source

Trypsin-EDTA

Ice-cold 70% ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Treatment: Treat cells with AZD1390 and radiation as previously described.

Cell Harvesting: At various time points (e.g., 24 and 48 hours post-irradiation), harvest both

adherent and floating cells.[5]

Fixation:

Wash cells with PBS and resuspend in a small volume of PBS.
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While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

Incubate on ice for at least 30 minutes or store at -20°C.

Staining:

Centrifuge the fixed cells and wash with PBS.

Resuspend the cell pellet in PI staining solution.

Incubate in the dark for 15-30 minutes at room temperature.

Flow Cytometry:

Analyze the samples on a flow cytometer.

Gate on single cells and analyze the DNA content histogram to determine the percentage

of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of

apoptosis.[5]
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Caption: AZD1390 inhibits ATM activation, blocking DNA repair.
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Caption: Workflow for the clonogenic survival assay.
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Caption: Workflow for the γ-H2AX foci formation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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